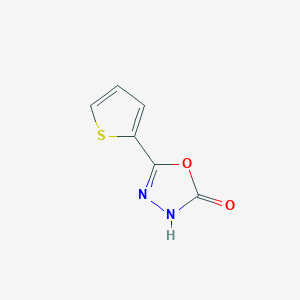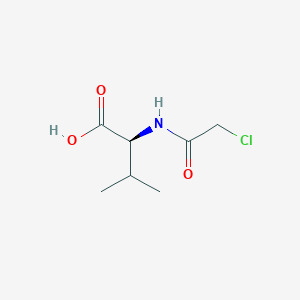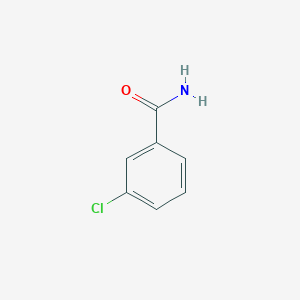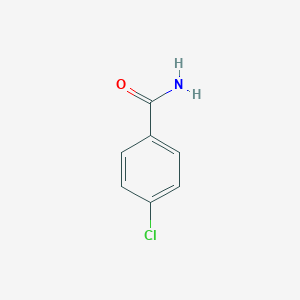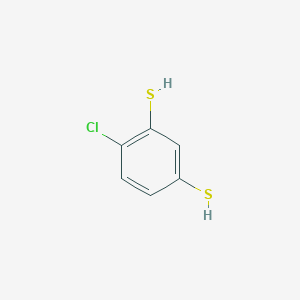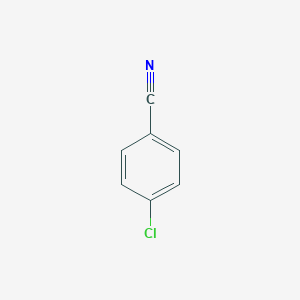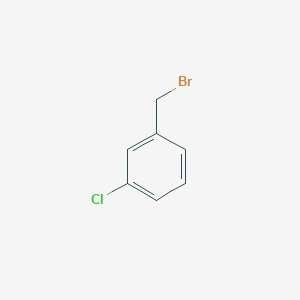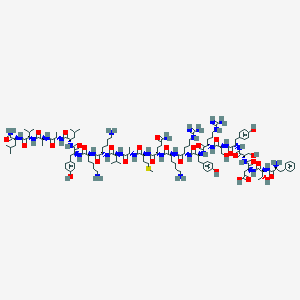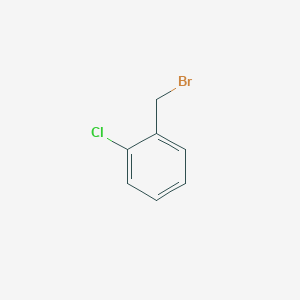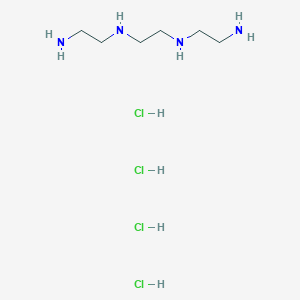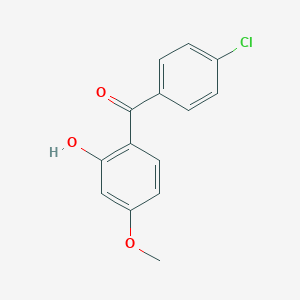
4'-Chloro-2-hydroxy-4-methoxybenzophenone
Overview
Description
4’-Chloro-2-hydroxy-4-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO3 . It is a derivative of 2-Hydroxy-4-methoxybenzophenone (benzophenone-3), which is commonly used as a broad-band UV-filter in sunscreen cosmetic products .
Synthesis Analysis
Based on the HPLC/MS and UV-Vis analysis, the formation of two different chlorinated products was established . Identity of chlorinated products was confirmed by means of comparison of retention times with independently synthesized standards .Molecular Structure Analysis
The molecular structure of 4’-Chloro-2-hydroxy-4-methoxybenzophenone can be analyzed using the Natural Bond Orbital (NBO) analysis method . This method can display the electrostatic potential (electron+nuclei) distribution, molecular shape, size, and dipole moments of the molecule .Physical And Chemical Properties Analysis
The molecular weight of 4’-Chloro-2-hydroxy-4-methoxybenzophenone is 262.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 262.0396719 g/mol .Scientific Research Applications
Analytical Methods for Detection and Quantification
Dispersive Liquid-Liquid Microextraction for Serum Analysis A new analytical method utilizing dispersive liquid-liquid microextraction (DLLME) followed by liquid chromatography tandem mass spectrometry (LC-MS/MS) has been developed for the determination of 4'-Chloro-2-hydroxy-4-methoxybenzophenone (also known as benzophenone-3) and its main metabolites in human serum. The method involves acidic hydrolysis, protein precipitation, and matrix-matched calibration standards for optimal recovery and quantification. This technique showcases precise recovery rates and detection at low µg L(-1) levels, suggesting its utility in studying percutaneous absorption processes Tarazona, Chisvert, & Salvador, 2013.
Solid-Phase Extraction and LC-MS/MS for Environmental Water Samples A procedure integrating solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to determine derivatives of 2-hydroxybenzophenone, including 4'-Chloro-2-hydroxy-4-methoxybenzophenone, in environmental water samples. The method exhibits satisfactory recovery rates (83-105%) and detection limits below 1ngL(-1), demonstrating its applicability in environmental monitoring and potential human exposure assessment Negreira et al., 2009.
Impact on Reproductive Health and Endocrine Activity
Gene Expression Alteration in Reproductive Organs Research has indicated that prenatal and lactational exposure to 4'-Chloro-2-hydroxy-4-methoxybenzophenone can significantly alter gene expression profiles in the prostate and testis of male offspring. These alterations are dose-dependent and tissue-specific, suggesting potential biomarkers for reproductive toxicity. However, further investigation is needed to fully understand the implications of these findings Chen & Xu, 2018.
Environmental Impact and Transformation
Transformation in Chlorination Systems A study revealed that 4'-Chloro-2-hydroxy-4-methoxybenzophenone undergoes transformation in chlorination disinfection systems, resulting in various by-products through routes like chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. The reaction pathways and the rate of transformation are influenced by pH levels and the dosage of free available chlorine. The study raises concerns about the genotoxic potentials of the transformation products, emphasizing the need for a thorough examination of their impacts on water quality and human health Ming Xiao et al., 2013.
properties
IUPAC Name |
(4-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKGNZGFDXQOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234047 | |
| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
CAS RN |
85-28-9 | |
| Record name | (4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-CHLORO-2-HYDROXY-4-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6ND79QPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




